

5-Fluoro-2-methoxypyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-2-methoxypyrimidine**

Cat. No.: **B100554**

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An In-Depth Technical Guide to **5-Fluoro-2-methoxypyrimidine**: Core Chemical Properties and Applications

For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. **5-Fluoro-2-methoxypyrimidine** is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro and methoxy groups on the pyrimidine ring imparts unique electronic properties and reactivity, making it a versatile scaffold for synthesizing complex molecular architectures.

This guide provides a detailed overview of the core chemical properties, synthetic methodologies, and applications of **5-Fluoro-2-methoxypyrimidine**, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of **5-Fluoro-2-methoxypyrimidine** are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental values can vary slightly between suppliers, the predicted and established data provide a reliable baseline for laboratory work.

Property	Value
Molecular Formula	C ₅ H ₅ FN ₂ O
Molecular Weight	128.10 g/mol [1]
Melting Point	Not widely reported, but expected to be a low-melting solid or liquid at room temperature.
Boiling Point	~144.8°C at 760 mmHg (Predicted for a similar isomer) [2]
Density	~1.146 g/cm ³ (Predicted for a similar isomer) [2]
pKa	3.63 ± 0.10 (Predicted for a related aminopyrimidine) [3]
CAS Number	62802-39-5 [1]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of **5-Fluoro-2-methoxypyrimidine**. The following table summarizes the expected spectroscopic characteristics.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methoxy group protons (-OCH ₃) and the aromatic protons on the pyrimidine ring. Chemical shifts will be influenced by the electronegative fluorine atom and the electron-donating methoxy group.
¹³ C NMR	Resonances for the five carbon atoms in the molecule, including the methoxy carbon and the four pyrimidine ring carbons. The carbon atom bonded to the fluorine will show a characteristic C-F coupling.
¹⁹ F NMR	A single resonance for the fluorine atom at the 5-position, providing a sensitive probe for the molecule's electronic environment. [4] [5]
IR Spectroscopy	Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and a strong C-F stretching band.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the methoxy group or other small neutral molecules. [6]

Reactivity and Synthetic Pathways

The chemical reactivity of **5-Fluoro-2-methoxypyrimidine** is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the pyrimidine ring. The fluorine atom enhances metabolic stability and lipophilicity in derivative compounds, a desirable trait in drug candidates.[\[2\]](#)[\[7\]](#) The methoxy group can influence the ring's reactivity, particularly in substitution reactions.[\[2\]](#)

The pyrimidine ring itself is susceptible to nucleophilic substitution, and the presence of the fluorine atom can further activate the ring towards such reactions. The methoxy group, being a

good leaving group under certain conditions, can also be displaced.

A common synthetic approach to substituted pyrimidines involves multi-step sequences starting from more readily available precursors. A plausible synthesis for **5-Fluoro-2-methoxypyrimidine** could start from 5-fluorouracil, a common intermediate.



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Caption: A plausible synthetic pathway to **5-Fluoro-2-methoxypyrimidine**.

Experimental Protocols

General Protocol for the Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine from 2-methoxy-5-fluorouracil

This protocol is adapted from a patented method for a similar transformation and serves as a representative example.[\[8\]](#)

Materials:

- 2-methoxy-5-fluorouracil (1 equivalent)
- Phosphorus oxychloride (POCl_3) (2 equivalents)
- Triethylamine (1.8 equivalents)
- Toluene (solvent)

Procedure:

- To a reaction flask equipped with a thermometer and condenser, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

- Heat the mixture to approximately 55°C.
- Begin the dropwise addition of phosphorus oxychloride, carefully controlling the temperature of the exothermic reaction to maintain it between 105-110°C.
- After the addition is complete, maintain the reaction at this temperature for 3 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture would be cooled and worked up to isolate the 2-methoxy-4-chloro-5-fluoropyrimidine intermediate. This would typically involve quenching the excess POCl_3 , extraction, and purification.

Applications in Drug Development

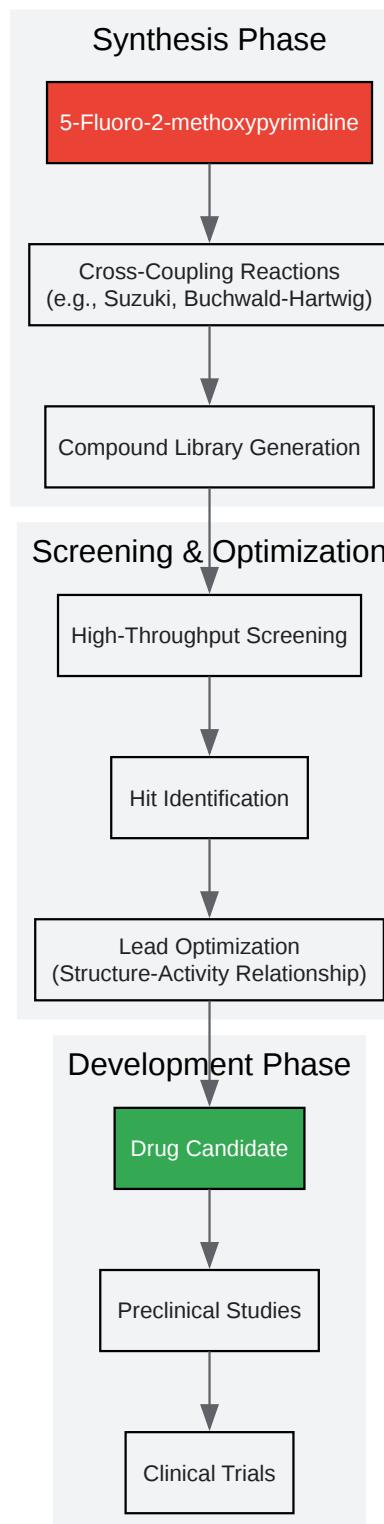
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The **5-fluoro-2-methoxypyrimidine** scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[\[2\]](#)

The fluorine atom at the 5-position is a bioisostere for a hydrogen atom but with significantly different electronic properties. It can improve a drug candidate's pharmacokinetic profile by:

- Enhancing Metabolic Stability: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.[\[7\]](#)
- Increasing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
- Modulating Lipophilicity: This can improve membrane permeability and bioavailability.[\[2\]](#)[\[7\]](#)

The methoxy group provides a handle for further functionalization through ether cleavage or can influence the molecule's conformation and interactions within a binding pocket.[\[7\]](#)

Role of 5-Fluoro-2-methoxypyrimidine in Drug Discovery

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Caption: Workflow of **5-Fluoro-2-methoxypyrimidine** as a building block.

Safety and Handling

Based on data for structurally similar compounds, **5-Fluoro-2-methoxypyrimidine** and its derivatives should be handled with care. The following is a summary of potential hazards and recommended precautions.

Hazard Statements (based on related compounds):

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[9\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[9\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Statements:

- Prevention: Wash hands and exposed skin thoroughly after handling.[\[10\]](#)[\[11\]](#) Wear protective gloves, clothing, eye, and face protection.[\[10\]](#)[\[12\]](#) Use only in a well-ventilated area and avoid breathing dust or vapors.[\[10\]](#)[\[12\]](#)
- Response:
 - If Swallowed: Rinse mouth and seek medical attention.[\[13\]](#)
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[\[10\]](#)[\[11\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[10\]](#)[\[11\]](#)[\[14\]](#)
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[10\]](#)[\[11\]](#)
- Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment.[\[10\]](#)[\[11\]](#)

- Disposal: Dispose of contents/container to an approved waste disposal plant.[10][13]

Conclusion

5-Fluoro-2-methoxypyrimidine is a strategically important chemical intermediate with properties that make it highly valuable in the field of drug discovery. Its unique combination of a fluorinated pyrimidine core and a methoxy group provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals.

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- To cite this document: BenchChem. [5-Fluoro-2-methoxypyrimidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100554#5-fluoro-2-methoxypyrimidine-chemical-properties\]](https://www.benchchem.com/product/b100554#5-fluoro-2-methoxypyrimidine-chemical-properties)

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